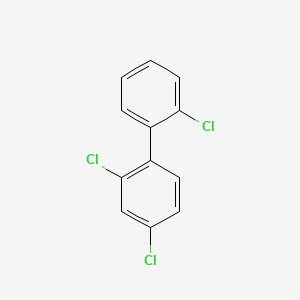

2,2',4-Trichlorobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.23e-07 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKYCYQDUUXNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073492 | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-66-3 | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA6CZ8O8B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2',4-Trichlorobiphenyl (PCB 17)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2',4-Trichlorobiphenyl, a specific congener of polychlorinated biphenyls (PCBs). As persistent organic pollutants, understanding the chemical, analytical, and toxicological properties of individual PCB congeners is of paramount importance for environmental science, toxicology, and drug development research. This document is structured to provide not just data, but also the scientific context and methodologies required for in-depth study.

Chemical Identity and Properties

This compound, also known by its PCB congener number, PCB 17, is a synthetic organochlorine compound.

| Identifier | Value | Source |

| IUPAC Name | 2,4-dichloro-1-(2-chlorophenyl)benzene | [1] |

| CAS Number | 37680-66-3 | [1] |

| Molecular Formula | C₁₂H₇Cl₃ | [1] |

| Molecular Weight | 257.5 g/mol | [1] |

Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 5.8 | [1] |

| Kovats Retention Index (Standard non-polar) | 1746, 1780, 1743, 1737 | [1] |

These properties highlight the lipophilic nature of this compound, a key factor in its bioaccumulation and persistence in the environment.

Synthesis of this compound

The targeted synthesis of specific PCB congeners is essential for toxicological studies and for use as analytical standards. The Suzuki-Miyaura cross-coupling reaction is a modern and efficient method for the synthesis of unsymmetrical biaryls like this compound, generally providing higher yields than older methods like the Ullmann coupling.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of a trichlorobiphenyl, which can be adapted for this compound by selecting the appropriate starting materials (e.g., 1-bromo-2-chlorobenzene and 2,4-dichlorophenylboronic acid).

Materials:

-

1-bromo-2,4-dichlorobenzene (or appropriate aryl halide)

-

4-chlorophenylboronic acid (or appropriate boronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4-dichlorobenzene (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[2]

-

Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).[2]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[2]

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.[2]

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]

-

Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Filter and concentrate the organic phase under reduced pressure.[2]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient.[2]

-

Combine the pure fractions and evaporate the solvent to yield the final product.

Caption: Workflow for the synthesis of this compound.

Analytical Methodology

The accurate detection and quantification of this compound in various matrices is crucial for environmental monitoring and toxicological assessment. The standard method for the analysis of PCBs is gas chromatography.

EPA Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography

This method is designed for the determination of PCBs as Aroclors or as individual congeners in solid and aqueous matrices.

Key Steps:

-

Extraction: The sample is extracted with a suitable solvent, such as a hexane-acetone or methylene chloride-acetone mixture, using techniques like Soxhlet extraction (Method 3540), automated Soxhlet (Method 3541), pressurized fluid extraction (Method 3545), or ultrasonic extraction (Method 3550).

-

Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using methods such as sulfuric acid/potassium permanganate cleanup (Method 3665).

-

Analysis: The cleaned extract is analyzed by gas chromatography with an electron capture detector (GC-ECD) or an electrolytic conductivity detector (GC-ELCD). Dual-column analysis is often used for confirmation.

Caption: General workflow for the analysis of this compound.

Toxicological Profile

The toxicity of PCBs is highly dependent on the specific congener. While some PCBs, known as "dioxin-like" PCBs, exert their toxicity primarily through the aryl hydrocarbon (Ah) receptor, others, like this compound, are considered "non-dioxin-like" and are thought to act through different mechanisms.[5]

General Toxicological Effects of PCBs:

-

Endocrine Disruption: PCBs can interfere with the endocrine system, particularly thyroid hormone signaling.[6]

-

Neurotoxicity: Developmental exposure to PCBs has been associated with neurodevelopmental deficits.[6]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1 carcinogens, meaning they are carcinogenic to humans.

Mechanism of Action of Non-Dioxin-Like PCBs

Non-dioxin-like PCBs, such as this compound, do not bind with high affinity to the Ah receptor. Their toxic effects are believed to be mediated through other pathways, including:

-

Interference with Intracellular Signaling: Some PCBs can disrupt calcium homeostasis and interfere with intracellular signaling pathways.[1]

-

Oxidative Stress: The metabolism of PCBs can lead to the production of reactive oxygen species (ROS), resulting in oxidative damage to DNA and other cellular components.[7] The metabolism of lower chlorinated biphenyls can produce dihydroxy metabolites, which can be further oxidized to reactive species that induce oxidative DNA damage.[7]

-

Induction of Cytochrome P450 Enzymes: While not as potent as dioxin-like PCBs, some non-dioxin-like congeners can still induce certain cytochrome P450 enzymes, which can alter the metabolism of other compounds.[8]

Caption: Putative signaling pathway for this compound toxicity.

Conclusion

This compound, as a specific PCB congener, presents a unique profile of chemical, analytical, and toxicological characteristics. A thorough understanding of these properties is essential for researchers in environmental health, toxicology, and drug development. The methodologies for its synthesis and analysis are well-established, allowing for its use as a standard in research. Further investigation into the specific molecular mechanisms of its toxicity will continue to be a critical area of study.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37804, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41541, 2,3,4-Trichlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27514, 2,4,5-Trichlorobiphenyl. Retrieved from [Link]

- Chu, I., Villeneuve, D. C., Yagminas, A., Lecavalier, P., Poon, R., Hakansson, H., Ahlborg, U. G., Valli, V. E., Kennedy, S. W., Bergman, A., Seegal, R. F., & Feeley, M. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Journal of Environmental Science and Health, Part B: Pesticides, Food Contaminants, and Agricultural Wastes, 31(4), 887-903.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23448, 2,4,4'-Trichlorobiphenyl. Retrieved from [Link]

- Li, Y., Wang, Y., Ruan, J., Wang, Q., & Fang, Y. (2021). Toxic effects of 2,4,4'- trichlorobiphenyl (PCB-28) on growth, photosynthesis characteristics and antioxidant defense system of Lemna minor L. Plant Physiology and Biochemistry, 166, 505-511.

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Safe, S. (1984). Polychlorinated biphenyls (PCBs): structure-function relationships and mechanism of action. Annual Review of Pharmacology and Toxicology, 24, 369-388.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

- Ghasemzadeh, A., Karimi Jashni, M., & Rezaei, M. (2020). Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding. BMC research notes, 13(1), 1-7.

- Sazonov, A. V., & Sazonova, T. V. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Bulletin of the South Ural State University. Series "Chemistry", 10(1), 5-11.

- Oakley, G. G., Devanaboyina, U., Robertson, L. W., & Gupta, R. C. (1996). Oxidative DNA damage induced by activation of polychlorinated biphenyls (PCBs): implications for PCB-induced oxidative stress in breast cancer. Chemical research in toxicology, 9(8), 1285-1292.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Moron, M., Sundström, G., & Wachtmeister, C. A. (1973). Polycholorinated biphenyls. VI. 2,3,7,8-tetrachlorodibenzofuran, a critical byproduct in the synthesis of 2,2',4,4',5,5'-hexachlorobiphenyl by the Ullmann reaction. Acta chemica Scandinavica, 27(8), 3121-3122.

-

Environmental Working Group. (n.d.). PCB-203. Retrieved from [Link]

- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143.

-

Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37247, 2,4,6-Trichlorobiphenyl. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service.

- Faroon, O., & Jones, D. (2012). Polychlorinated biphenyls: new evidence from the last decade. Toxicology and industrial health, 28(9), 804-819.

Sources

- 1. This compound | C12H7Cl3 | CID 37804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ewg.org [ewg.org]

- 7. Oxidative DNA damage induced by activation of polychlorinated biphenyls (PCBs): implications for PCB-induced oxidative stress in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2',4-Trichlorobiphenyl (PCB 17)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, environmental fate, toxicological profile, and analytical methodologies for 2,2',4-Trichlorobiphenyl, also known as PCB congener 17. Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes critical data from authoritative sources to offer field-proven insights. Key data are presented in structured tables, and complex workflows are visualized using diagrams to ensure clarity and usability. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout to uphold scientific integrity.

Introduction to this compound (PCB 17)

Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organic compounds (congeners) that were widely used in industrial applications such as coolants and lubricants in electrical equipment before being banned in many countries due to their environmental persistence and adverse health effects.[1][2] this compound (PCB 17) is a specific congener within this class, characterized by the presence of three chlorine atoms attached to the biphenyl backbone.[1] Its molecular structure, particularly the ortho-substituted chlorine atoms, influences its physical properties, environmental behavior, and toxicological profile. Understanding these properties is crucial for assessing its environmental risk, developing remediation strategies, and studying its biological impacts.

Molecular Structure and Identity

The unique arrangement of chlorine atoms on the biphenyl rings defines the chemical identity and reactivity of PCB 17. The ortho-chlorine at position 2 forces the two phenyl rings to rotate out of a planar configuration, which significantly affects its interaction with biological receptors like the aryl hydrocarbon receptor (AhR).[3]

-

IUPAC Name: 2,4-dichloro-1-(2-chlorophenyl)benzene[1]

-

CAS Number: 37680-66-3[1]

-

Molecular Formula: C₁₂H₇Cl₃[1]

-

Synonyms: PCB 17, 2,2',4-Trichloro-1,1'-biphenyl[1]

Caption: Molecular structure of this compound (PCB 17).

Core Physicochemical Properties

The physicochemical properties of PCB 17 dictate its partitioning behavior in the environment, bioavailability, and persistence. These parameters are essential inputs for environmental fate and transport models. The high octanol-water partition coefficient and low water solubility, for instance, are primary drivers for its accumulation in fatty tissues and sediments.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 257.5 g/mol | |

| Melting Point | 63.91 °C (estimate) | |

| Boiling Point | 316.5 °C (at 760 mmHg) | [4] |

| Vapor Pressure | Data not readily available; generally low for PCBs. | [3][5] |

| Water Solubility | 259.2 µg/L (at 20 °C) | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.8 (XLogP3) | |

| Henry's Law Constant (H) | ~4.7 Pa·m³/mol (Calculated for 298.15 K) | |

| Density | 1.351 g/cm³ | [4] |

Environmental Fate and Transport

The environmental journey of PCB 17 is characterized by its resistance to degradation and its tendency to move between environmental compartments.[2][6] Its low vapor pressure and high lipophilicity mean it is not easily removed from the environment and tends to bioaccumulate.[2]

-

Persistence: PCBs are chemically inert and resist biodegradation, photolysis, and chemical degradation, leading to long environmental half-lives.[2] Less-chlorinated congeners like PCB 17 are generally more susceptible to biodegradation than their more heavily chlorinated counterparts.[2]

-

Transport: While having low volatility, PCBs can undergo long-range atmospheric transport, often adsorbed to particulate matter.[2] In aquatic systems, their low water solubility and high Kₒw cause them to adsorb strongly to sediment and suspended organic matter.[7][8]

-

Bioaccumulation & Biomagnification: Due to its lipophilic nature (high Log Kₒw), PCB 17 readily partitions from water into the fatty tissues of aquatic and terrestrial organisms.[2] This leads to bioaccumulation. As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification.[2][7]

Caption: Environmental fate and transport pathways for PCB 17.

Toxicological Profile and Metabolism

The toxicity of PCBs varies significantly between congeners. The primary mechanism for the most toxic, dioxin-like PCBs involves binding to the aryl hydrocarbon receptor (AhR), which alters gene expression.[1][9] While this compound is not considered a potent dioxin-like compound due to its ortho-chlorine substitutions, it still exhibits toxicity.[9]

-

Mechanisms of Action: Non-dioxin-like PCBs can exert toxicity through various other mechanisms, including interference with intracellular signaling pathways, disruption of calcium homeostasis, and neurotoxicity.[1] Studies on the closely related congener 2,4,4'-trichlorobiphenyl (PCB 28) have shown it can decrease dopamine concentrations in the brain and cause dose-dependent damage to the liver and thyroid in animal models.[10]

-

Health Effects: Exposure to PCBs is associated with a range of health effects, including skin conditions like chloracne, liver damage, and potential endocrine disruption.[11] this compound is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1]

-

Metabolism: PCBs are metabolized in the liver primarily by the cytochrome P450 enzyme system.[9] This Phase I metabolism typically involves hydroxylation, creating hydroxylated PCB metabolites (OH-PCBs). These metabolites can then undergo Phase II conjugation (e.g., with glucuronic acid) to increase their water solubility and facilitate excretion.[9] The specific P450 enzymes involved and the resulting metabolite profile are highly dependent on the congener's structure.

Analytical Methodologies: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of specific PCB congeners in environmental and biological samples due to its high sensitivity and selectivity.[12][13]

Rationale for Method Selection

GC is ideal for separating the complex mixtures of PCB congeners that are often found in samples. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns, overcoming the limitations of less specific detectors like the electron capture detector (ECD).[12] Using the MS in selected ion monitoring (SIM) mode enhances sensitivity by focusing only on characteristic ions for the target analyte.[14]

Step-by-Step Experimental Protocol for PCB 17 Analysis in Soil

This protocol outlines a validated workflow for the extraction and analysis of PCB 17 from a soil matrix.

-

Sample Preparation & Extraction:

-

Objective: To efficiently extract PCBs from the solid matrix into an organic solvent.

-

Steps:

-

Weigh approximately 10 g of a homogenized soil sample into an extraction cell.

-

Mix the sample with a drying agent like anhydrous sodium sulfate or diatomaceous earth.

-

Spike the sample with a surrogate standard (e.g., tetrachloro-m-xylene) to monitor extraction efficiency.

-

Extract the sample using an accelerated solvent extractor (ASE) with a 1:1 mixture of hexane and acetone.

-

Concentrate the resulting extract to approximately 1 mL using a nitrogen evaporator.

-

-

-

Extract Cleanup:

-

Objective: To remove interfering co-extracted compounds (e.g., lipids, humic acids) that can degrade GC-MS performance.

-

Steps:

-

Prepare a cleanup column by packing a glass column with activated silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with hexane. PCBs will elute while more polar interferences are retained.

-

Collect the eluate and concentrate it to a final volume of 1 mL.

-

Add an internal standard (e.g., PBB-153) just prior to analysis for accurate quantification.[14]

-

-

-

GC-MS Instrumentation and Analysis:

-

Objective: To separate, identify, and quantify PCB 17.

-

Instrument Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.[14]

-

Column: A low-polarity column such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) is effective for separating PCB congeners.[12]

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at 60°C, ramp at 15°C/min to 300°C, and hold for 10-15 minutes.[15]

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.[14]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for Trichlorobiphenyls: Quantifier ion m/z 256; Qualifier ions m/z 258, 186.[13][14]

-

-

-

Data Analysis and Validation:

-

Identification: A peak is identified as PCB 17 if its retention time matches that of a certified reference standard and the ion abundance ratios of the qualifier ions are within ±20% of the standard's ratios.

-

Quantification: The concentration is calculated using the response factor from a multi-point calibration curve, corrected for the recovery of the internal standard.

-

Quality Control: A method blank, a matrix spike, and a laboratory control sample should be run with each batch of samples to ensure the self-validating integrity of the results.

-

Sources

- 1. This compound | C12H7Cl3 | CID 37804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. echemi.com [echemi.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 7. Fate of 2,5,4'-trichlorobiphenyl in outdoor ponds and its uptake via the food chain compared with direct uptake via the gills in grass carp and rainbow trout (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. people.wou.edu [people.wou.edu]

- 10. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cromlab-instruments.es [cromlab-instruments.es]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. agilent.com [agilent.com]

- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

An In-Depth Technical Guide to the Environmental Sources and Occurrence of 2,2',4-Trichlorobiphenyl (PCB-17)

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, due to their chemical stability, non-flammability, and electrical insulating properties, were widely used in a variety of industrial and commercial applications.[1] This guide focuses on a specific congener, 2,2',4-trichlorobiphenyl, also known as PCB-17. Although the production of PCBs was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, they continue to be a significant environmental concern.[2] This document provides a comprehensive overview of the environmental sources, occurrence, analytical methodologies for detection, and the environmental fate of PCB-17, tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this persistent organic pollutant.

Environmental Sources of this compound (PCB-17)

The primary source of PCB-17 in the environment is from the historical use of commercial PCB mixtures, such as Aroclors.[3] These mixtures were complex formulations containing various PCB congeners, and their release into the environment occurred through several pathways:

-

Industrial Discharges and Spills: Leaks, spills, and improper disposal from industrial facilities that manufactured or used PCBs, such as in electrical transformers and capacitors, were significant sources of contamination.[4]

-

Waste Disposal: The disposal of PCB-containing products in landfills and dumpsites has led to the gradual release of these compounds into the surrounding soil, water, and air.[4]

-

Incineration: Incomplete combustion of materials containing PCBs can lead to the formation and release of various congeners, including PCB-17, into the atmosphere.

-

Atmospheric Deposition: Due to their semi-volatile nature, lower-chlorinated PCBs like PCB-17 can undergo long-range atmospheric transport and be deposited in areas far from their original source.[5]

The following diagram illustrates the primary pathways for the release of PCB-17 into the environment.

Caption: Primary sources and environmental distribution pathways of PCB-17.

Occurrence of this compound (PCB-17) in Environmental Matrices

Due to its persistence and mobility, PCB-17 is found in various environmental compartments across the globe. The concentration of PCB-17 can vary significantly depending on the proximity to historical sources of contamination and the specific characteristics of the environmental matrix.

| Environmental Matrix | Representative Concentration Range | Notes |

| Air | 70 to 910 pg/m³ (as part of total PCBs) | Lower chlorinated PCBs like PCB-17 are more volatile and thus more prevalent in the atmosphere. Concentrations are generally higher in urban and industrial areas.[6] |

| Water (Surface & Ground) | 0.49 to 12.49 ng/L (as part of total PCBs) | Concentrations in water are typically low due to the hydrophobic nature of PCBs. However, they can be detected in both surface and groundwater, particularly near contaminated sites.[7][8][9][10] |

| Soil & Sediment | 20 to 1700 ng/g dry weight (as part of total PCBs) | PCBs strongly adsorb to organic matter in soil and sediment, leading to higher concentrations in these matrices. Sediments often act as a long-term sink for PCBs.[4][11] |

| Biota (Fish & Aquatic Organisms) | 4.13 to 1596 ng/g wet weight (in catfish tissue as part of total PCBs) | PCB-17 bioaccumulates in the fatty tissues of organisms.[2][12][13][14] Concentrations increase at higher trophic levels through biomagnification.[2][12][13][14] |

Analytical Methodology for the Determination of this compound (PCB-17)

The accurate quantification of PCB-17 in environmental samples is crucial for assessing contamination levels and potential risks. The most widely used and reliable method is gas chromatography coupled with mass spectrometry (GC-MS).[15][16]

Experimental Protocol: GC-MS Analysis of PCB-17 in Sediment

This protocol outlines a standard procedure for the extraction, cleanup, and analysis of PCB-17 in sediment samples.

1. Sample Preparation and Extraction:

-

Objective: To extract PCB-17 from the sediment matrix.

-

Procedure:

-

Air-dry the sediment sample to a constant weight and sieve to remove large debris.

-

Homogenize the sample thoroughly.

-

Weigh approximately 10 g of the homogenized sediment into an extraction thimble.

-

Add a surrogate standard (e.g., a ¹³C-labeled PCB congener) to assess extraction efficiency.

-

Perform Soxhlet extraction for 16-24 hours using a 1:1 mixture of hexane and acetone.[17]

-

Alternatively, Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE) can be used for a more rapid extraction.[18][19][20]

-

2. Extract Cleanup:

-

Objective: To remove interfering compounds from the extract.

-

Procedure:

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a sulfur removal step if necessary by adding activated copper granules.

-

Use column chromatography with silica gel or Florisil to separate PCBs from other organic compounds. Elute the PCB fraction with hexane.[18]

-

3. GC-MS Analysis:

-

Objective: To separate and quantify PCB-17.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) and a mass spectrometer detector.

-

Typical GC-MS Parameters:

-

Injector Temperature: 250-280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80-100°C, hold for 1-2 minutes.

-

Ramp to 150-180°C at 10-15°C/min.

-

Ramp to 280-300°C at 5-8°C/min, hold for 5-10 minutes.

-

-

MS Transfer Line Temperature: 280-300°C

-

Ion Source Temperature: 230-250°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Characteristic ions for PCB-17 (m/z): 256 (molecular ion), 258, 221, 186.

-

-

4. Quantification:

-

Objective: To determine the concentration of PCB-17 in the sample.

-

Procedure:

-

Prepare a calibration curve using certified standards of PCB-17 at various concentrations.

-

Add an internal standard (e.g., another PCB congener not expected in the sample) to both standards and samples just before analysis to correct for variations in injection volume and instrument response.

-

Calculate the concentration of PCB-17 in the original sample based on the calibration curve, taking into account the initial sample weight, final extract volume, and surrogate recovery.

-

The following diagram provides a visual representation of the analytical workflow.

Caption: Simplified metabolic and microbial degradation pathways of PCB-17.

Conclusion

This compound (PCB-17), a persistent organic pollutant originating from historical industrial applications, remains a relevant compound of concern for environmental and human health. Its presence in various environmental matrices necessitates robust and sensitive analytical methods for accurate quantification. While natural degradation processes do occur, the slow rate of transformation contributes to its long-term persistence. A thorough understanding of the sources, occurrence, and fate of PCB-17 is essential for effective risk assessment, remediation strategies, and the protection of ecosystem and human health. Continued research into the specific degradation pathways and the toxicological effects of its metabolites is crucial for a complete picture of its environmental impact.

References

-

Bergman, Å., et al. (1994). Selective retention of hydroxylated PCB metabolites in blood. Environmental Health Perspectives, 102(5), 464–469. [Link]

-

Grimm, F. A., et al. (2015). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. Environmental Health Perspectives, 123(11), 1148–1155. [Link]

-

Dhakal, K., et al. (2018). Hydroxylated and Sulfated Metabolites of Commonly Occurring Airborne Polychlorinated Biphenyls Inhibit Human Steroid Sulfotransferases SULT1E1 and SULT2A1. Toxicological Sciences, 162(2), 596–607. [Link]

-

California Environmental Protection Agency. (n.d.). The Impact of PCB Bioaccumulation on Fishing and Aquatic Life in California. California Water Boards. [Link]

-

Park, J. S., et al. (2008). Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia. Environmental Health Perspectives, 116(1), 20–27. [Link]

-

Waters Corporation. (n.d.). Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS. [Link]

-

Li, D., et al. (2006). Determination of PCBs in sediments by ASE and GC/MS. Journal of Environmental Science and Health, Part A, 41(10), 2267–2276. [Link]

-

Kentucky Department for Environmental Protection. (n.d.). PCBs in Fish. [Link]

-

Sethi, S., et al. (2017). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. Toxicological Sciences, 157(1), 126–137. [Link]

-

Konieczka, P., & Namieśnik, J. (2008). Determination of PCBs in Marine Sediment Using Pressurised Liquid Extraction–Gas Chromatography–Isotope Dilution Mass Spectrometry – Method Validation. Chemical Analysis (Warsaw), 53(5), 785-798. [Link]

-

U.S. Environmental Protection Agency. (1999). Fact Sheet Polychlorinated Biphenyls (PCBs) Update: Impact on Fish Advisories. EPA-823-F-99-019. [Link]

-

Cape May Whale Watch & Research Center. (n.d.). PCB Bioaccumulation And Cetaceans. [Link]

-

Eisler, R. (1986). Polychlorinated Biphenyl Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Fish and Wildlife Service. [Link]

-

Massé, R., et al. (1986). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. Applied and Environmental Microbiology, 52(4), 671–676. [Link]

-

Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. [Link]

-

Martinez, A., et al. (2021). Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan. Environmental Pollution, 286, 117562. [Link]

-

U.S. Environmental Protection Agency. (2014). Trifloxystrobin: Drinking Water Assessment for the Proposed New Uses on Dry Peas, Chickpeas, and Lentils. [Link]

-

U.S. Environmental Protection Agency. (2013). US EPA Region 4 Technical Services Section Issue Paper for Polychlorinated Biphenyl Characterization at Region 4 Superfund and RCRA Sites. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

Raykol Group (XiaMen) Corp., Ltd. (n.d.). Determination of Polychlorinated Biphenyls in Soil. [Link]

-

Field, J. A., & Sierra-Alvarez, R. (2008). Microbial Transformation and Degradation of Polychlorinated Biphenyls. Environmental Pollution, 155(1), 1-12. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8082. [Link]

-

Jahnke, J. C., et al. (2021). Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure. Environmental Science & Technology, 55(8), 5035–5044. [Link]

-

Barbash, J. E. (n.d.). Pesticides in Surface and Ground Water. U.S. Geological Survey. [Link]

-

Mackova, M., et al. (2006). Bacterial Degradation of Polychlorinated Biphenyls. Applied Microbiology and Biotechnology, 72(4), 629-640. [Link]

-

Wang, F., et al. (2020). Recent advances in the biodegradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology, 104(21), 9035–9048. [Link]

-

Ramil Criado, M., et al. (2002). Determination of polychlorinated biphenyl compounds in indoor air samples. Journal of Chromatography A, 963(1-2), 65–71. [Link]

-

Singh, R., et al. (2021). Microbial degradation pathway of PCBs. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (1998). Locating and Estimating Air Emissions from Sources of Polychlorinated Biphenyls (PCB). EPA-454/R-98-008. [Link]

-

Wisconsin Department of Natural Resources. (2024). Drinking Water & Groundwater Quality Standards/Advisory Levels. [Link]

-

Martinez, A., et al. (2022). Airborne PCB Concentrations in Portland, Oregon: Emissions and Contributions from the Portland Harbor Superfund Site. ACS ES&T Air, 2(1), 13-23. [Link]

-

Florida Department of Environmental Protection. (2005). Groundwater and Surface Water Cleanup Target Levels. [Link]

-

Herkert, N. J., et al. (2018). Airborne PCBs and OH-PCBs inside and outside urban and rural U.S. schools. Environmental Science & Technology, 52(10), 5644–5652. [Link]

Sources

- 1. purdue.edu [purdue.edu]

- 2. waterboards.ca.gov [waterboards.ca.gov]

- 3. Selective retention of hydroxylated PCB metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iatp.org [iatp.org]

- 9. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 10. floridadep.gov [floridadep.gov]

- 11. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eec.ky.gov [eec.ky.gov]

- 13. capemaywhalewatch.com [capemaywhalewatch.com]

- 14. semspub.epa.gov [semspub.epa.gov]

- 15. peakscientific.com [peakscientific.com]

- 16. Determination of Polychlorinated Biphenyls in Soil - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]

- 17. epa.gov [epa.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Toxicological Profile and Health Effects of 2,2',4-Trichlorobiphenyl (PCB 17)

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, despite being banned from production in the United States since 1979, remain a significant concern for human and environmental health due to their persistence, bioaccumulation, and toxicity.[1][2] This guide provides a detailed toxicological profile of a specific, lesser-studied congener: 2,2',4-trichlorobiphenyl, also known as PCB 17.

PCBs are comprised of 209 individual congeners, each with a unique chemical structure and toxicity profile.[3] They are lipophilic ("fat-loving"), which allows them to accumulate in the fatty tissues of organisms, including humans, and be passed through the food chain and from mother to child during pregnancy and lactation.[1] Historically, PCBs were used in a wide array of industrial applications, such as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and caulking compounds.[2][3] Although their manufacture is prohibited, PCBs are still released into the environment from hazardous waste sites, improper disposal of PCB-containing products, and leaks from old electrical equipment.[2][4]

This document will synthesize current knowledge on PCB 17, drawing from data on the broader class of PCBs and related congeners to provide a comprehensive overview for researchers and drug development professionals.

Chemical and Physical Properties of this compound (PCB 17)

A thorough understanding of a compound's physicochemical properties is fundamental to assessing its toxicological behavior.

| Property | Value | Source |

| Chemical Formula | C₁₂H₇Cl₃ | [3] |

| Molecular Weight | 257.5 g/mol | [3] |

| IUPAC Name | 2,4-dichloro-1-(2-chlorophenyl)benzene | [3] |

| CAS Number | 37680-66-3 | [3] |

| Appearance | Oily liquids or solids, colorless to light yellow (Class property) | [5] |

| Hazard Classification | May cause damage to organs through prolonged or repeated exposure; Very toxic to aquatic life with long-lasting effects. | [3][6] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a substance describe its journey through the body and are critical for understanding its potential for harm.

Absorption

Like other PCBs, this compound can be absorbed into the body through multiple routes of exposure.[3]

-

Oral: Ingestion of contaminated food, particularly fatty fish, meat, and dairy products, is a primary route of exposure for the general population.[2][7]

-

Inhalation: Inhalation of contaminated air can occur near hazardous waste sites or from indoor air sources where PCBs were used in building materials.[2]

-

Dermal: Direct contact with PCB-containing materials can lead to absorption through the skin.[3]

Distribution

Once absorbed, PCBs are transported in the blood, often bound to proteins like albumin.[3][8] Due to their high lipophilicity, they are distributed to and stored in adipose tissue (fat). This sequestration in fat leads to a long biological half-life and allows the compound to persist in the body for years.[1][9] PCBs can also cross the placenta and accumulate in breast milk, leading to prenatal and neonatal exposure.[1]

Metabolism

The metabolism of PCBs occurs primarily in the liver and is mediated by the cytochrome P450 (CYP450) enzyme system.[7] The goal of metabolism is to make the lipophilic compound more water-soluble for excretion.

-

Phase I Metabolism (Oxidation): CYP450 enzymes introduce hydroxyl (-OH) groups onto the biphenyl structure, creating hydroxylated PCB metabolites (OH-PCBs).[10] The rate and position of hydroxylation depend on the specific congener's chlorine substitution pattern.

-

Phase II Metabolism (Conjugation): The newly formed hydroxyl groups can be conjugated with molecules like glucuronic acid or sulfate, further increasing water solubility.

It is crucial to note that metabolic activation is not always required for PCB toxicity; the parent compounds themselves are often responsible for the toxic effects.[7] Furthermore, some OH-PCB metabolites are not merely inert excretion products; they can exhibit their own biological activity, including endocrine-disrupting effects.[10]

Excretion

The excretion of PCBs is generally a slow process. The more highly chlorinated congeners are more resistant to metabolism and are therefore eliminated more slowly. As a trichlorobiphenyl, PCB 17 is considered a lower-chlorinated congener and would be expected to be metabolized and excreted more readily than higher-chlorinated PCBs like hexa- or hepta-chlorobiphenyls. The water-soluble metabolites are primarily excreted in urine and feces.

Mechanisms of Toxicity

The toxicity of PCBs is complex and congener-dependent. Two primary mechanisms have been identified that categorize PCBs into "dioxin-like" and "non-dioxin-like" compounds.

Dioxin-Like Mechanism (Aryl Hydrocarbon Receptor - AhR)

Some PCBs, typically those with few or no chlorine atoms in the ortho positions (coplanar PCBs), can adopt a flat, planar structure similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). These congeners are potent agonists of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][5][11]

This binding initiates a cascade of events leading to the transcription of various genes, most notably those for CYP1A and CYP1B enzymes. The induction of these enzymes and other downstream genetic changes are believed to mediate many of the toxic effects of dioxin-like compounds.[3]

Non-Dioxin-Like Mechanisms

PCBs with chlorine atoms in the ortho positions, such as this compound, are forced into a non-planar, rotated conformation. These non-coplanar congeners have very low affinity for the AhR and exert their toxicity through different pathways.[12]

-

Disruption of Intracellular Signaling: Non-dioxin-like PCBs can interfere with crucial intracellular signaling pathways, particularly those involving calcium (Ca²⁺).[3][12] They can alter calcium homeostasis, which is vital for neurotransmission, muscle contraction, and many other cellular processes.

-

Neurotransmitter Interference: These congeners have been shown to affect neurotransmitter systems, notably by decreasing dopamine levels in certain brain regions.[12][13] Studies on other non-coplanar PCBs also suggest a link between altered serotonin (5-HT) levels and immunotoxicity, highlighting the importance of the neuroimmune axis.[14]

-

Inhibition of Gap Junctions: Some PCBs can inhibit gap junctional intercellular communication, which is essential for coordinating cellular activities and maintaining tissue homeostasis.[15]

Health Effects of this compound and Related PCBs

The health effects of PCBs are wide-ranging, affecting nearly every system in the body. While specific data for PCB 17 is sparse, the known effects of other low-chlorinated, non-dioxin-like congeners and PCB mixtures provide a strong basis for assessing its potential toxicity.

Carcinogenicity

PCBs as a class are classified as probable human carcinogens.[4] The International Agency for Research on Cancer (IARC) places them in Group 1, meaning they are carcinogenic to humans.[16] Epidemiological studies of workers exposed to PCB mixtures have found increased rates of liver cancer and malignant melanoma.[4][9] Animal studies provide conclusive evidence that various PCB mixtures cause liver tumors.[4][9]

Neurotoxicity

The developing brain is a particularly vulnerable target for PCBs.[12]

-

Developmental Effects: Prenatal and early-life exposure to PCBs is associated with neurodevelopmental deficits in children, including lower IQ and impaired psychomotor development.[1]

-

Dopaminergic System: Animal studies on the related congener 2,4,4'-trichlorobiphenyl (PCB 28) demonstrated a decrease in dopamine concentration in the substantia nigra region of the brain, with female rats appearing more sensitive.[13]

-

Other Mechanisms: Prevailing hypotheses for PCB neurotoxicity include the disruption of thyroid hormone signaling and perturbation of calcium dynamics, both of which are critical for normal brain development and function.[12]

Endocrine Disruption

PCBs are potent endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[1][17]

-

Thyroid System: PCBs are well-known to disrupt thyroid hormone homeostasis.[1] They can decrease circulating levels of thyroid hormones, which are essential for metabolism and neurodevelopment.[12] Animal studies show that exposure to some PCB congeners leads to significant histological changes in the thyroid gland.[13]

-

Reproductive Hormones: PCBs can exert estrogenic or anti-estrogenic effects, disrupting the balance of reproductive hormones.[18] This can lead to altered menstrual cycling in women and other reproductive issues.[1]

Reproductive and Developmental Toxicity

Beyond neurodevelopment, PCBs have profound effects on reproduction and physical development.

-

Fertility and Pregnancy: PCB exposure is linked to decreased fertility and adverse pregnancy outcomes, including fetal and infant death.[1][19]

-

Physical Development: In utero exposure can cause birth defects.[1] Animal studies have shown that developmental exposure can alter sexual behavior in adult offspring and modify physical characteristics like anogenital distance, suggesting interference with androgen signaling.[20]

Immunotoxicity

The immune system is highly sensitive to the toxic effects of PCBs.

-

Immune Suppression: Exposure, particularly in early life, can damage the immune system.[1] Studies in children have shown that higher PCB exposure is associated with a reduced antibody response to routine vaccinations for diphtheria and tetanus, suggesting compromised immune function.[21]

-

Altered Immune Cell Populations: Studies of exposed adults have found associations between PCB levels and changes in the cellular composition of the adaptive immune system, affecting both T- and B-cells.[22]

-

Mechanism: The immunotoxicity of non-coplanar PCBs may be linked to effects on the nervous system, specifically alterations in serotonin levels that in turn modulate immune function.[14]

Hepatotoxicity

The liver is a primary target organ for PCB toxicity, as it is the main site of metabolism.[23]

-

Enzyme Induction: A hallmark of PCB exposure is the induction of hepatic microsomal enzymes, such as ethoxyresorufin-O-deethylase (EROD), a marker for CYP1A1 activity.[13][24]

-

Cellular Damage: Exposure can lead to liver enlargement (hepatomegaly), fatty liver, and increased serum levels of liver enzymes, indicating cellular damage.[23][24]

-

Oxidative Stress: Some PCB congeners can induce oxidative stress and lipid peroxidation in the liver, contributing to cellular injury.[25][26] In animal studies, the potent dioxin-like congener PCB 126 was shown to decrease hepatic levels of the antioxidants zinc, selenium, and glutathione while increasing levels of the pro-oxidant copper.[25]

Experimental Protocols for Toxicity Assessment

Assessing the toxicity of a specific PCB congener like this compound requires a multi-faceted approach employing both in vitro and in vivo models.

In Vitro Cell-Based Assays

-

Cytotoxicity Assessment:

-

Cell Culture: Culture relevant human cell lines, such as liver (HepG2) or kidney (HK2) cells, in appropriate media.[27]

-

Exposure: Treat cells with a range of concentrations of PCB 17 dissolved in a suitable solvent (e.g., DMSO).

-

Viability Assay: After a set incubation period (e.g., 24, 48 hours), assess cell viability using methods like the MTT assay or Trypan Blue exclusion.[27]

-

Apoptosis Assay: Quantify apoptosis (programmed cell death) using techniques like DNA fragmentation analysis or fluorescence microscopy with stains for nuclear condensation.[27]

-

-

AhR Activation Assay (for Dioxin-Like Activity):

-

Reporter Gene Assay: Use a cell line (e.g., H4IIE-luc) stably transfected with a luciferase reporter gene under the control of a Dioxin Response Element (DRE).

-

Exposure: Treat cells with PCB 17.

-

Luminescence Measurement: Measure luciferase activity, which is proportional to the degree of AhR activation. As a non-coplanar congener, PCB 17 is expected to show very low activity in this assay.

-

In Vivo Animal Studies

-

90-Day Subchronic Toxicity Study (Rodent Model):

-

Animal Model: Use groups of weanling Sprague-Dawley or Fischer 344 rats (e.g., 10 males and 10 females per group).[13][24]

-

Dosing: Administer PCB 17 in the diet or via gavage at several dose levels (e.g., 0, 0.5, 5.0, 50 ppm) for 90 days.[13]

-

Monitoring: Regularly monitor clinical signs of toxicity, body weight, and food consumption.

-

Terminal Endpoints: At the end of the study, collect blood for clinical chemistry and hematology.

-

Organ Analysis: Necropsy the animals, record organ weights (liver, kidney, thymus, etc.), and perform histopathological examination of key tissues (liver, thyroid, brain).[13][24]

-

Biochemical Assays: Analyze tissues for specific markers, such as hepatic CYP450 enzyme activity or brain neurotransmitter levels (e.g., dopamine).[13]

-

Data Analysis: Determine the No-Observable-Adverse-Effect Level (NOAEL) and Lowest-Observable-Adverse-Effect Level (LOAEL).

-

Conclusion

This compound (PCB 17) is a persistent and bioaccumulative environmental contaminant. As a di-ortho-substituted, non-coplanar congener, its toxicity is not mediated by the classical AhR pathway. Instead, it is expected to exert adverse health effects by disrupting critical intracellular signaling pathways, interfering with neurotransmitter systems, and altering endocrine function. Based on extensive data from the broader class of PCBs and structurally similar congeners, PCB 17 should be considered a probable human carcinogen with the potential to cause significant neurotoxic, immunotoxic, hepatotoxic, and reproductive and developmental effects. Further congener-specific research is imperative to fully characterize its toxicological profile and establish accurate risk assessments for human health.

References

-

EWG/Commonweal. (n.d.). PCB-17. EWG Human Toxome Project. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37804, this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Regala, J., & Rice, C. D. (2002). Age-related Differences in the Sensitivity of the Fish Immune Response to a Coplanar PCB. Marine Environmental Research, 54(3-5), 537-541. Retrieved from [Link]

-

Smialowicz, R. J., Andrews, J. E., Riddle, M. M., Rogers, R. R., & Luebke, R. W. (1989). Evaluation of the immunotoxicity of low level PCB exposure in the rat. Toxicology, 56(2), 197-211. Retrieved from [Link]

-

Gierthy, J. F., & Spink, D. C. (1998). Toxicokinetic and Toxicodynamic Influences on Endocrine Disruption by Polychlorinated Biphenyls. Environmental Health Perspectives, 106(Suppl 1), 157–164. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: PCB 17. Retrieved from [Link]

-

Jusko, T. A. (2010). Diminished Protection?: Early Childhood PCB Exposure and Reduced Immune Response to Vaccinations. Environmental Health Perspectives, 118(10), a437. Retrieved from [Link]

-

The Endocrine Disruption Exchange. (n.d.). Chemical Details: 2,4,4'-trichlorobiphenyl. Retrieved from [Link]

-

TorHoerman Law. (2026). PCBs And Cancer: Are PCBs Carcinogenic? | 2026 Guide. Retrieved from [Link]

-

The Endocrine Disruption Exchange. (n.d.). Chemical Details: 2,3,4-trichlorobiphenyl. Retrieved from [Link]

-

The Endocrine Disruption Exchange. (n.d.). Chemical Details: 2,2',5-trichlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27514, 2,4,5-Trichlorobiphenyl. Retrieved from [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: Polychlorinated Biphenyls. Retrieved from [Link]

-

Chu, I., Villeneuve, D. C., Yagminas, A., Lecavalier, P., Poon, R., Feeley, M., ... & Bergman, A. (1996). Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure. Journal of Applied Toxicology, 16(2), 121-128. Retrieved from [Link]

-

Safe, S. H. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149. Retrieved from [Link]

-

Chu, I., Villeneuve, D. C., Yagminas, A., Lecavalier, P., Poon, R., Hakansson, H., ... & Feeley, M. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Journal of Toxicology and Environmental Health, 49(3), 301-318. Retrieved from [Link]

-

Esser, C., Götz, A., & Kraus, T. (2016). Immunotoxicity Monitoring in a Population Exposed to Polychlorinated Biphenyls. International Journal of Environmental Research and Public Health, 13(3), 299. Retrieved from [Link]

-

Hany, J., Lilienthal, H., Sarasin, A., Roth-Härer, A., & Wuttke, W. (1999). Developmental exposure to polychlorinated biphenyls affects sexual behavior of rats. Neurotoxicology and Teratology, 21(2), 139-148. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41541, 2,3,4-Trichlorobiphenyl. Retrieved from [Link]

-

Kang, K. S., Lee, Y. S., Lee, C. H., Hwang, H. J., & Jeung, E. B. (2001). Effects and neuro-toxic mechanisms of 2, 2', 4, 4', 5, 5'-hexachlorobiphenyl and endosulfan in neuronal stem cells. The Journal of Veterinary Medical Science, 63(11), 1183-1189. Retrieved from [Link]

-

Zeeman, M. E., & Rice, C. D. (2004). Non-coplanar polychlorinated biphenyl (PCB)-induced immunotoxicity is coincident with alterations in the serotonergic system. Journal of Toxicology and Environmental Health, Part A, 67(8-10), 715-731. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37247, 2,4,6-Trichlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23448, 2,4,4'-Trichlorobiphenyl. Retrieved from [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2016). Toxicokinetics of Chiral PCB 136 and its Hydroxylated Metabolites in Mice with a Liver-Specific Deletion of Cytochrome P450 Reductase. Toxicological Sciences, 153(2), 264–276. Retrieved from [Link]

-

Wu, Q., Kania-Korwel, I., & Lehmler, H. J. (2024). Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. Toxicological Sciences, 198(2), 143-156. Retrieved from [Link]

-

Asghar, M., Khan, M. A., & Zahir, F. (2024). Endocrine disrupting mechanisms of polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

-

Umezu, T., Inoue, K., & Omae, H. (2009). Effects of in utero exposure to 2,2',4,4',5,5'-hexachlorobiphenyl on postnatal development and thyroid function in rat offspring. Industrial Health, 47(2), 189-197. Retrieved from [Link]

-

van Birgelen, A. P., van der Kolk, J., Fase, K. M., Bol, I., Poiger, H., Brouwer, A., & van den Berg, M. (1995). Synergistic effect of 2,2',4,4',5,5'-hexachlorobiphenyl and 2,3,7,8-tetrachlorodibenzo-p-dioxin on hepatic porphyrin levels in the rat. Environmental Health Perspectives, 103(10), 942-947. Retrieved from [Link]

-

Klocke, C., & Lein, P. J. (2020). PCB 37 (3,4,4'-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner. Toxicology and Applied Pharmacology, 401, 115093. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs): Health Effects. Retrieved from [Link]

-

Ulbrich, B., & Stahlmann, R. (2004). Developmental toxicity of polychlorinated biphenyls (PCBs): a systematic review of experimental data. Archives of Toxicology, 78(5), 252-268. Retrieved from [Link]

-

Gore, A. C., & Patisaul, H. B. (2013). Pre- and Postnatal Developmental Exposure to the Polychlorinated Biphenyl Mixture Aroclor 1221 Alters Female Rat Pituitary Gonadotropins and Estrogen Receptor Alpha Levels. Endocrinology, 154(12), 4698–4708. Retrieved from [Link]

-

Faroon, O. M., Jones, D., & de Rosa, C. (2008). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Toxicology and Industrial Health, 24(7), 447–465. Retrieved from [Link]

-

Twaroski, T. P., O'Brien, M. L., & Robertson, L. W. (2001). Acute Toxicity of 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) in Male Sprague-Dawley Rats: Effects on Hepatic Oxidative Stress, Glutathione and Metals Status. Toxicological Sciences, 63(1), 66–74. Retrieved from [Link]

-

Hassoun, E. A., Li, F., Abushaban, A., & Stohs, S. J. (2002). The relative abilities of TCDD and its analogues, 3,3',4,4'-tetrachlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl on the induction of hepatic lipid peroxidation and cytochrome P-450 associated enzyme activities in rats. Archives of Environmental Contamination and Toxicology, 42(2), 252-259. Retrieved from [Link]

-

TorHoerman Law. (2023, September 22). PCB LAWSUIT | PCB EXPOSURE & HEALTH EFFECTS [Video]. YouTube. Retrieved from [Link]

-

Ghosh, S., De, S., Chen, Y., Sutton, D. C., Ayorinde, F. O., & Dutta, S. K. (2010). Polychlorinated biphenyls (PCB-153) and (PCB-77) absorption in human liver (HepG2) and kidney (HK2) cells in vitro: PCB levels and cell death. Environment International, 36(8), 893-900. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Fang, S., Chen, J., Tian, Y., & Zhang, H. (2021). Toxic effects of 2,4,4'- trichlorobiphenyl (PCB-28) on growth, photosynthesis characteristics and antioxidant defense system of Lemna minor L. Plant Physiology and Biochemistry, 166, 505-511. Retrieved from [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. youtube.com [youtube.com]

- 3. This compound | C12H7Cl3 | CID 37804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Polychlorinated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3,4-Trichlorobiphenyl | C12H7Cl3 | CID 41541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Non-coplanar polychlorinated biphenyl (PCB)-induced immunotoxicity is coincident with alterations in the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects and neuro-toxic mechanisms of 2, 2', 4, 4', 5, 5'-hexachlorobiphenyl and endosulfan in neuronal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PCBs And Cancer: Are PCBs Carcinogenic? | 2026 Guide [torhoermanlaw.com]

- 17. researchgate.net [researchgate.net]

- 18. Toxicokinetic and Toxicodynamic Influences on Endocrine Disruption by Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pre- and Postnatal Developmental Exposure to the Polychlorinated Biphenyl Mixture Aroclor 1221 Alters Female Rat Pituitary Gonadotropins and Estrogen Receptor Alpha Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Developmental exposure to polychlorinated biphenyls affects sexual behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diminished Protection?: Early Childhood PCB Exposure and Reduced Immune Response to Vaccinations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunotoxicity Monitoring in a Population Exposed to Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Toxicity of 2,2',4,4',5,5'-hexachlorobiphenyl in rats: effects following 90-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Acute Toxicity of 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) in Male Sprague-Dawley Rats: Effects on Hepatic Oxidative Stress, Glutathione and Metals Status - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effect of 3,3',4,4'-tetrachlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl on the induction of hepatic lipid peroxidation and cytochrome P-450 associated enzyme activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Polychlorinated biphenyls (PCB-153) and (PCB-77) absorption in human liver (HepG2) and kidney (HK2) cells in vitro: PCB levels and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2',4-Trichlorobiphenyl (PCB 17)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have garnered significant scientific interest due to their persistence in the environment and complex toxicological profiles. The biological activity of individual PCB congeners is intrinsically linked to their three-dimensional structure, particularly the rotational conformation around the central carbon-carbon bond. This guide provides a detailed examination of the molecular structure and conformational dynamics of 2,2',4-Trichlorobiphenyl, also known as PCB 17. We will delve into its structural parameters, the critical role of ortho-substituted chlorine atoms in defining its non-planar conformation, and the energetic barriers that govern its rotational freedom. This document synthesizes experimental data from related compounds and theoretical calculations to offer a comprehensive understanding for researchers in toxicology, environmental science, and drug development.

Introduction to this compound (PCB 17)

This compound (PCB 17) is a specific congener of the polychlorinated biphenyl family, which encompasses 209 distinct compounds.[1] These molecules consist of a biphenyl backbone where one to ten hydrogen atoms are replaced by chlorine. The IUPAC name for PCB 17 is 2,4-dichloro-1-(2-chlorophenyl)benzene.[2] The numbering of the carbon atoms in the biphenyl rings follows a standard convention, with one ring being primed and the other unprimed.

The toxicity and biological effects of PCBs are highly dependent on their specific chlorination pattern.[3] Congeners with chlorine atoms in the ortho positions (2, 2', 6, and 6') are of particular interest. These ortho-chlorines introduce significant steric hindrance, which forces the two phenyl rings to adopt a non-planar, or twisted, conformation. This deviation from planarity is a key determinant of a congener's ability to interact with biological receptors, such as the aryl hydrocarbon (Ah) receptor.

Molecular Structure and Conformation

The defining feature of this compound's molecular structure is the presence of two chlorine atoms in the ortho positions (2 and 2'). This substitution pattern dictates a non-planar conformation, which is crucial for its physicochemical and toxicological properties.

The Dihedral Angle: A Key Conformational Descriptor

The conformation of PCBs is primarily described by the dihedral angle (also known as the torsional or twist angle) between the two phenyl rings. A dihedral angle of 0° would represent a planar conformation, while a 90° angle would indicate that the rings are perpendicular to each other. For ortho-substituted PCBs like this compound, a planar conformation is energetically unfavorable due to the steric clash between the ortho-chlorine atoms.

-

2,3,4′-Trichlorobiphenyl: Dihedral angle of 51.21°.[4]

-

3,3',4-Trichlorobiphenyl (PCB 35): Dihedral angle of 33°.[5]

-

3,3′,4,4′-Tetrachlorobiphenyl (PCB 77): Dihedral angle of 43.94°.[6]

Based on these related structures, it is highly probable that this compound adopts a significantly twisted conformation with a dihedral angle likely in the range of 50-70°.

Rotational Energy Barrier

The ortho-chlorine substitutions in this compound create a substantial energy barrier to rotation around the central C1-C1' bond. This barrier restricts the interconversion between different conformational isomers (atropisomers) at room temperature. The magnitude of this rotational barrier is influenced by the number and size of the ortho substituents.

Computational studies on various PCB congeners have shown that the energy barrier to rotation increases significantly with the number of ortho-chlorines. Semi-empirical calculations have been used to estimate these barriers for all 209 PCB congeners, highlighting the profound effect of ortho-substitution. The presence of two ortho-chlorines in this compound suggests a high rotational barrier, rendering the molecule conformationally restricted.

Methodologies for Structural and Conformational Analysis

The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Techniques

X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the dihedral angle.[6]

Gas-Phase Electron Diffraction (GED): GED is a powerful method for determining the structure of molecules in the gas phase, free from the intermolecular forces present in crystals.[1]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solution-state conformation of molecules. Techniques like Nuclear Overhauser Effect (NOE) can be used to determine through-space proximities of atoms, which can help in elucidating the preferred dihedral angle.

Computational Chemistry

In the absence of direct experimental data for this compound, computational methods are invaluable for predicting its structure and conformational energetics.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, energies, and other properties. A typical DFT study of a PCB congener would involve:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Potential Energy Surface Scan: To calculate the energy of the molecule as a function of the dihedral angle, which allows for the determination of the rotational energy barrier.

A study on the related 2,4,4'-trichlorobiphenyl (PCB 28) utilized the B3LYP functional with a 6-31+G(d) basis set to investigate its structural parameters.[3] A similar approach would be highly suitable for elucidating the conformational landscape of this compound.

Physicochemical Properties

The non-planar structure of this compound influences its physicochemical properties, such as its lipophilicity and environmental partitioning.

| Property | Value | Source |

| Molecular Formula | C12H7Cl3 | [2] |

| Molecular Weight | 257.5 g/mol | [2] |

| XLogP3 | 5.8 | [2] |

XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipophilicity.

Synthesis and Environmental Relevance

The synthesis of specific PCB congeners is often achieved through methods like the Ullmann coupling reaction.[6] While commercial PCB mixtures (e.g., Aroclors) were produced on a large scale, the synthesis of individual congeners is crucial for toxicological and analytical studies.

This compound, like other PCBs, is a persistent organic pollutant. Its resistance to degradation and lipophilic nature lead to its bioaccumulation in the food chain, posing risks to wildlife and human health. Understanding its molecular structure is a critical first step in predicting its environmental fate and toxicological impact.

Conclusion

The molecular structure and conformation of this compound are dominated by the steric hindrance imposed by its two ortho-chlorine atoms. This results in a significantly non-planar or twisted conformation, characterized by a large dihedral angle and a high barrier to internal rotation. While direct experimental structural data for this specific congener is limited, insights from related compounds and the power of computational chemistry provide a robust model of its three-dimensional nature. This in-depth understanding is fundamental for researchers working to unravel the complex mechanisms of PCB toxicity and for the development of strategies to mitigate their environmental impact.

Experimental and Computational Protocols

Protocol 1: Representative DFT-Based Conformational Analysis

This protocol describes a typical workflow for the computational analysis of a PCB congener's conformation using Density Functional Theory (DFT), based on methodologies applied to similar molecules.[3]

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Geometry Optimization:

-

The initial structure is optimized using a DFT method, for example, the B3LYP functional with the 6-31+G(d) basis set.

-